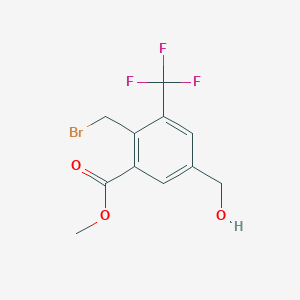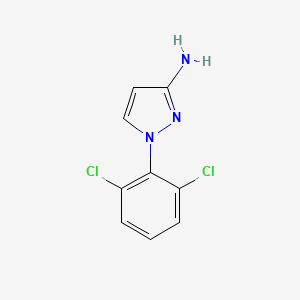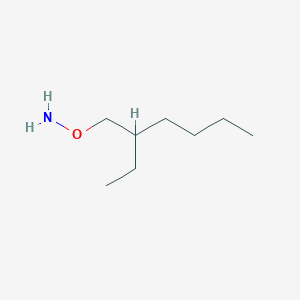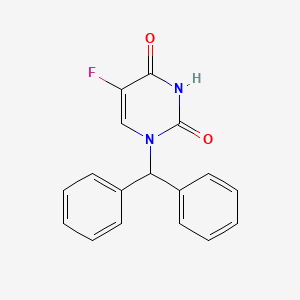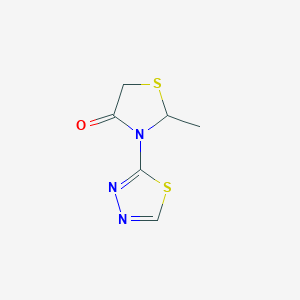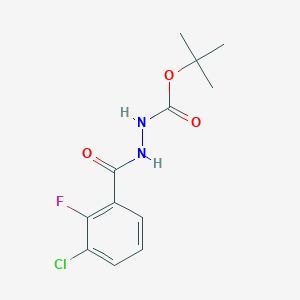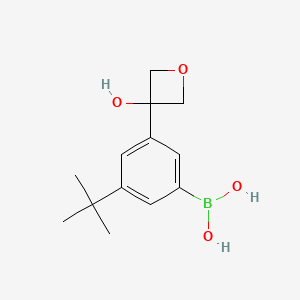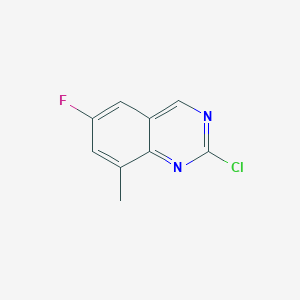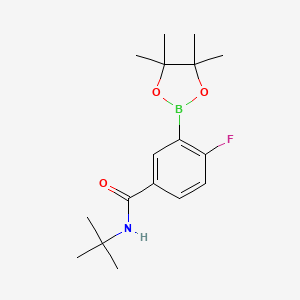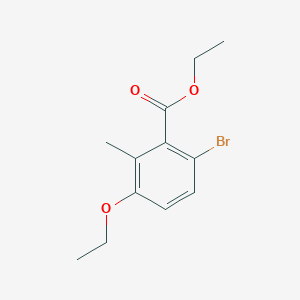
Ethyl 6-bromo-3-ethoxy-2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-bromo-3-ethoxy-2-methylbenzoate is an organic compound belonging to the ester family It is characterized by its aromatic ring substituted with bromine, ethoxy, and methyl groups, along with an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-3-ethoxy-2-methylbenzoate typically involves the esterification of 6-bromo-3-ethoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The process involves the same esterification reaction but optimized for large-scale production.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 6-hydroxy-3-ethoxy-2-methylbenzoate or 6-amino-3-ethoxy-2-methylbenzoate.
Oxidation: Formation of 6-bromo-3-ethoxy-2-methylbenzoic acid or 6-bromo-3-ethoxy-2-methylbenzaldehyde.
Reduction: Formation of 6-bromo-3-ethoxy-2-methylbenzyl alcohol.
Applications De Recherche Scientifique
Ethyl 6-bromo-3-ethoxy-2-methylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of ethyl 6-bromo-3-ethoxy-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparaison Avec Des Composés Similaires
- Ethyl 6-chloro-3-ethoxy-2-methylbenzoate
- Ethyl 6-fluoro-3-ethoxy-2-methylbenzoate
- Ethyl 6-iodo-3-ethoxy-2-methylbenzoate
Comparison: Ethyl 6-bromo-3-ethoxy-2-methylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is more reactive in nucleophilic substitution reactions than chlorine and fluorine but less reactive than iodine. This makes this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H15BrO3 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
ethyl 6-bromo-3-ethoxy-2-methylbenzoate |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-10-7-6-9(13)11(8(10)3)12(14)16-5-2/h6-7H,4-5H2,1-3H3 |
Clé InChI |
UISGLCRYDVORLC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)Br)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


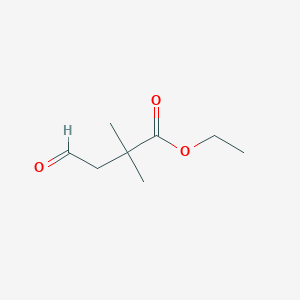
![1,1-Dimethylethyl N-[[1-[(propylamino)carbonyl]cyclopropyl]sulfonyl]carbamate](/img/structure/B13987548.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)
